n1-(3-Chlorophenyl)benzene-1,2-diamine
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Overview
Description
N1-(3-Chlorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . It is a derivative of phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a 3-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chlorophenyl)benzene-1,2-diamine typically involves the reaction of 1,2-diaminobenzene with 3-chloronitrobenzene under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3-chloronitrobenzene in the presence of a palladium catalyst. This method offers higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N1-(3-Chlorophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1-(3-Chlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activities by binding to the active sites of enzymes. This interaction can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but with the chlorine atom at the 4-position.
N1-(2-Chlorophenyl)benzene-1,2-diamine: Chlorine atom at the 2-position.
N1-Phenylbenzene-1,2-diamine: Lacks the chlorine atom.
Uniqueness
N1-(3-Chlorophenyl)benzene-1,2-diamine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. The 3-chlorophenyl group provides distinct steric and electronic effects, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-N-(3-chlorophenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJMRFWIASFQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857439-68-0 |
Source
|
Record name | N1-(3-chlorophenyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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